1,3-Benzothiazole-6-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRLILAOGRCMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663230 | |
| Record name | 1,3-Benzothiazole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656236-38-3 | |
| Record name | 1,3-Benzothiazole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 1,3 Benzothiazole 6 Sulfonamide and Its Analogues
Foundational Cyclization Approaches for the Benzothiazole (B30560) Core
The construction of the benzothiazole ring is the initial and crucial step in the synthesis of 1,3-benzothiazole-6-sulfonamide. Two principal methods have been established for this purpose: the cyclization of substituted anilines with thiocyanate (B1210189) reagents and the condensation of 2-aminothiophenol (B119425) with various functional groups.
Cyclization of Substituted Aniline (B41778) Derivatives with Thiocyanate Reagents
A classical and widely employed method for synthesizing the 2-aminobenzothiazole (B30445) core involves the reaction of substituted anilines with thiocyanate salts, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, in the presence of an oxidizing agent like bromine. researchgate.netindexcopernicus.comnih.gov This reaction, often conducted in acetic acid, proceeds through the in-situ formation of thiocyanogen, which then reacts with the aniline derivative. indexcopernicus.com The resulting intermediate undergoes cyclization to form the benzothiazole ring.
For instance, p-substituted anilines can be cyclized to yield 2-amino-6-substituted benzothiazoles. researchgate.netindexcopernicus.comrjpbcs.com The reaction of 4-substituted anilines with potassium thiocyanate and bromine in acetic acid is a well-documented procedure. nih.gov This method has been utilized to prepare a variety of 2-aminobenzothiazole derivatives, which can then undergo further functionalization. nih.govresearchgate.net
The general reaction can be summarized as follows: Substituted Aniline + KSCN + Br₂ → 2-Amino-substituted-benzothiazole
This approach is particularly useful for introducing substituents onto the benzene (B151609) ring of the benzothiazole core prior to cyclization. However, the regioselectivity of the reaction can be an issue with certain aniline substrates. nih.gov
Condensation Reactions involving 2-Aminothiophenol
An alternative and highly versatile route to the benzothiazole core is the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds. mdpi.comtandfonline.comthieme-connect.com This method allows for the direct introduction of diverse substituents at the 2-position of the benzothiazole ring.
Commonly used reaction partners for 2-aminothiophenol include:
Carboxylic Acids: The condensation of 2-aminothiophenol with carboxylic acids typically requires harsh conditions, such as high temperatures and the use of dehydrating agents like polyphosphoric acid. thieme-connect.com However, microwave-assisted synthesis has been shown to facilitate this reaction under solvent-free conditions, providing a more efficient and environmentally friendly alternative. thieme-connect.com
Aldehydes: The reaction with aldehydes is a popular method for synthesizing 2-substituted benzothiazoles. mdpi.comtandfonline.comtandfonline.com This condensation can be catalyzed by various agents, including Lewis acids, and has been successfully carried out in green solvents like water. organic-chemistry.org Recent advancements have demonstrated the use of visible light and photoredox catalysts for this transformation, offering a milder and more sustainable approach. mdpi.com
Acyl Chlorides and Esters: 2-Aminothiophenol readily reacts with acyl chlorides and esters to form the corresponding 2-substituted benzothiazoles. tandfonline.comwikipedia.org
The general mechanism involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration or elimination to yield the final benzothiazole product. mdpi.com The versatility of this method lies in the wide availability of aldehydes, carboxylic acids, and their derivatives, enabling the synthesis of a broad spectrum of 2-substituted benzothiazoles. mdpi.com
Strategies for Introduction of the Sulfonamide Moiety at Position 6
Once the benzothiazole core is established, the next critical step is the introduction of the sulfonamide group at the 6-position of the benzene ring. This can be achieved through direct sulfonation or by post-cyclization sulfonylation techniques.
Direct Sulfonation of the Benzothiazole Ring with Chlorosulfonic Acid
Direct sulfonation of the benzothiazole ring is a common method for introducing the sulfonyl group. This is typically achieved by treating the benzothiazole with chlorosulfonic acid (ClSO₃H). vanderbilt.eduresearchgate.net The reaction leads to the formation of a sulfonyl chloride intermediate, which can then be readily converted to the corresponding sulfonamide by reaction with ammonia (B1221849) or a primary or secondary amine. researchgate.net
The reaction proceeds via electrophilic aromatic substitution, where the highly reactive chlorosulfonic acid attacks the electron-rich benzothiazole ring. rsc.org The position of sulfonation is influenced by the directing effects of the substituents already present on the ring. For 2-aminobenzothiazole, the sulfonation preferentially occurs at the 6-position. researchgate.net
It is important to control the reaction conditions, as excess chlorosulfonic acid or high temperatures can lead to the formation of undesired byproducts. google.com The use of sulfamic acid as a catalyst has been reported to improve the efficiency of the sulfochlorination process and suppress the formation of sulfone byproducts. google.com
Post-Cyclization Sulfonylation Techniques
One common strategy involves the nitration of the benzothiazole ring at the 6-position, followed by reduction of the nitro group to an amino group. The resulting 6-aminobenzothiazole (B108611) can then be converted to the corresponding diazonium salt, which is subsequently reacted with sulfur dioxide in the presence of a copper catalyst (Sandmeyer reaction) to yield the sulfonyl chloride. Finally, amination of the sulfonyl chloride provides the desired sulfonamide.
Another approach involves the direct sulfonylation of a pre-existing 6-aminobenzothiazole derivative. nih.gov This can be achieved by reacting the amino group with a suitable sulfonylating agent.
Advanced Derivatization and Functionalization Techniques on the Benzothiazole Scaffold
The versatility of the benzothiazole-6-sulfonamide scaffold allows for a wide range of derivatization and functionalization reactions to fine-tune its chemical and biological properties. These modifications can be carried out on the amino group at the 2-position, the sulfonamide group at the 6-position, or on the benzothiazole ring itself.
Functionalization of the 2-Amino Group: The 2-amino group of 2-aminobenzothiazole-6-sulfonamide is a key site for derivatization. It can readily undergo acylation with various acyl chlorides or carboxylic acids to form the corresponding amides. nih.gov It can also react with isocyanates or isothiocyanates to yield urea (B33335) or thiourea (B124793) derivatives, respectively. nih.gov Furthermore, the amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which can be further modified.
Modification of the 6-Sulfonamide Group: The sulfonamide moiety can also be a target for derivatization. The hydrogen atoms on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups. This can be achieved by reacting the primary sulfonamide with an appropriate alkyl halide or other electrophilic species.
Ring Functionalization: Further functionalization of the benzothiazole ring system can be achieved through various electrophilic substitution reactions. For example, halogenation or nitration can introduce additional substituents onto the benzene portion of the molecule, providing further opportunities for diversification. rsc.org
The development of one-pot and multi-component reactions has also provided efficient pathways to complex benzothiazole derivatives. organic-chemistry.org For instance, a three-component reaction of o-iodoanilines, potassium sulfide, and dimethyl sulfoxide (B87167) (DMSO) has been reported for the synthesis of 2-unsubstituted benzothiazoles. organic-chemistry.org
The following table provides an overview of some derivatization strategies:
| Starting Material | Reagent(s) | Functionalization Site | Resulting Moiety |
| 2-Aminobenzothiazole-6-sulfonamide | Acyl chloride | 2-Amino group | Amide |
| 2-Aminobenzothiazole-6-sulfonamide | Isocyanate | 2-Amino group | Urea |
| 2-Aminobenzothiazole-6-sulfonamide | Isothiocyanate | 2-Amino group | Thiourea |
| This compound | Alkyl halide | 6-Sulfonamide group | N-Alkylsulfonamide |
| 2-Substituted-benzothiazole-6-sulfonamide | Halogenating agent | Benzene ring | Halogenated benzothiazole |
These advanced derivatization techniques, coupled with the foundational synthetic methodologies, provide a powerful toolkit for the creation of a diverse library of this compound analogues for various scientific investigations.
Nucleophilic Substitution and Alkylation on the Sulfonamide Nitrogen
The sulfonamide nitrogen of this compound serves as a key site for derivatization through nucleophilic substitution and alkylation reactions. These modifications are instrumental in creating a diverse library of analogues with potentially enhanced biological activities.
A common strategy involves the reaction of the parent sulfonamide with various electrophiles in the presence of a base. For instance, the reaction of 2-aminobenzo[d]thiazole-6-sulfonamide with chloroacetyl chloride yields an α-chloro amide derivative. researchgate.net This intermediate is then susceptible to reaction with a range of sulfur and nitrogen nucleophiles. researchgate.net
Table 1: Examples of Nucleophilic Substitution on the Sulfonamide Moiety
| Reactant | Reagent | Product | Reference |
| 2-aminobenzo[d]thiazole-6-sulfonamide | Chloroacetyl chloride | N-(6-(N-(2-chloroacetyl)sulfamoyl)benzo[d]thiazol-2-yl)acetamide | researchgate.net |
| α-chloro amide derivative | Sulfur nucleophiles | Desired products with sulfur-linked moieties | researchgate.net |
| α-chloro amide derivative | Pyrazole (B372694) derivatives | N-alkylated pyrazole derivatives | researchgate.net |
| 2-amino-1,3-benzothiazole | α-iodoketones | 2-amino-1,3-benzothiazolium iodides | mdpi.com |
The reactivity of the sulfonamide nitrogen can also be exploited to link the benzothiazole core to other heterocyclic systems. For example, reaction with pyrazole derivatives in the presence of anhydrous potassium carbonate in DMF at 80 °C affords N-alkylated pyrazole derivatives. researchgate.net Similarly, reactions with various amines and sulfonyl chlorides in alkaline media can produce primary, secondary, and tertiary sulfonamides. researchgate.net
Alkylation of the endocyclic nitrogen of the benzothiazole ring can also occur, as demonstrated by the reaction of 2-amino-1,3-benzothiazole with α-iodoketones, which proceeds via N-alkylation of the endocyclic nitrogen to form 2-amino-1,3-benzothiazolium iodides. mdpi.com
Modifications at the 2-Amino Position of the Benzothiazole Ring
The 2-amino group of the this compound scaffold provides another versatile handle for structural modifications, significantly influencing the biological properties of the resulting derivatives.
A variety of substituents can be introduced at this position. For example, direct N-alkylation of 2-amino-6-trifluoromethoxy benzothiazole has been explored to generate analogues with secondary and tertiary amines, including methyl, dimethyl, phenyl, and benzyl (B1604629) groups. nih.gov However, in some studies, these modifications did not lead to inhibitory activity. nih.gov
Another approach involves the acylation of the 2-amino group. For instance, 2-aminobenzo[d]thiazole-6-sulfonamide can be acylated with chloroacetyl chloride, which then serves as a precursor for further reactions. mdpi.comnih.gov This acylated intermediate can react with thiols or other nucleophiles to introduce diverse functionalities. mdpi.comnih.gov
Furthermore, the 2-amino group can be converted into a thiourea moiety, which has been shown to complement the activity of the sulfonamide group. researchgate.net The synthesis of N-substituted benzothiazole-6-sulfonamide derivatives with urea and thiourea moieties has been reported, with the thiourea derivatives showing enhanced antibacterial activity. researchgate.net
Formation of Hybrid Sulfonamide Molecules with Diverse Pharmacophores (e.g., Pyrazoles, Quinoxalines)
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been effectively applied to the this compound scaffold to develop multifunctional agents. dergipark.org.trdergipark.org.tr
Pyrazoles: Hybrid molecules incorporating pyrazole moieties have been synthesized from 2-aminobenzo[d]thiazole-6-sulfonamide. One synthetic route involves the acylation of the starting material with chloroacetyl chloride, followed by reaction with 5-amino-1H-pyrazole-4-carbonitrile to yield benzothiazolo-pyrazole heterocycles. mdpi.comnih.gov Another approach involves reacting the chloroacetylated intermediate with pyrazole derivatives to afford N-alkylated derivatives, which can be further cyclized to form pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net
Quinoxalines: The fusion of the benzothiazole sulfonamide core with a quinoxaline (B1680401) ring system has also been explored. A series of 6-substituted-N-[3-{2-(substituted phenyl)-ethenyl} quinoxaline-2(1H)-ylidene]-1,3-benzothiazole-2-amines were synthesized by condensing 2-amino-benzothiazole-6-sulfonic acid amide with chalcones of quinoxaline-2-one. tandfonline.comnih.gov This condensation is typically carried out by refluxing the reactants in absolute alcohol. tandfonline.com The resulting hybrid molecules have shown potential as diuretic agents. tandfonline.comnih.gov
Table 2: Synthesis of Quinoxaline-Benzothiazole Sulfonamide Hybrids
| Starting Material 1 | Starting Material 2 | Product | Reference |
| 2-amino-benzothiazole-6-sulfonic acid amide | Chalcones of quinoxaline-2-one | 6-substituted-N-[3-{2-(substituted phenyl)-ethenyl} quinoxaline-2(1H)-ylidene]-1,3-benzothiazole-2-amine | tandfonline.comnih.gov |
| o-phenylene diamine and pyruvic acid (to form quinoxaline derivative) | 2-amino-benzothiazole-6-sulfonamide | Quinoxaline sulfonamide derivatives | mdpi.com |
Synthesis of Schiff Bases and Metal Complexes involving this compound
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands that can form stable complexes with various metal ions. researchgate.net The 2-amino group of this compound is a common starting point for the synthesis of such Schiff bases.
The synthesis typically involves refluxing an equimolar mixture of the aminobenzothiazole derivative and a substituted aldehyde in a suitable solvent like methanol, often with a catalytic amount of acetic acid. biointerfaceresearch.com For example, Schiff bases have been prepared by reacting 2-amino-6-methoxybenzothiazole (B104352) with various benzaldehydes. mdpi.com
These Schiff base ligands can then be used to prepare metal complexes. The general procedure involves mixing a hot ethanolic solution of the Schiff base ligand with an ethanolic solution of a metal salt (e.g., chlorides of Co(II), Ni(II), Cu(II), Cd(II), Cr(III), and Fe(III)) in a 2:1 molar ratio and refluxing the mixture. mdpi.com The resulting complexes often exhibit octahedral geometries. mdpi.com
The formation of Schiff bases and their metal complexes has been a strategy to develop compounds with potential antimicrobial and anticancer activities. nih.govresearchgate.net
Methodologies for Purity Optimization and Characterization of Synthesized Compounds for Research Applications
The successful synthesis of this compound derivatives for research applications necessitates rigorous purification and characterization to ensure the identity, purity, and structural integrity of the compounds.
Purity Optimization: Following synthesis, the crude products are typically purified using various chromatographic techniques.
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is crucial for obtaining high-purity crystals. Ethanol is frequently used for recrystallizing benzothiazole derivatives. tandfonline.com
Column Chromatography: Silica gel column chromatography is widely employed for the separation of complex mixtures and purification of target compounds. jyoungpharm.org The solvent system (eluent) is selected based on the polarity of the compounds to be separated. jyoungpharm.org
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of reactions and assessing the purity of the synthesized compounds. jyoungpharm.org It helps in identifying the number of components in a mixture and in selecting the appropriate solvent system for column chromatography. jyoungpharm.org
Characterization Techniques: A combination of spectroscopic and analytical methods is used to elucidate the structures of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques for determining the chemical structure of organic molecules. dergipark.org.trdergipark.org.tr They provide detailed information about the number and types of protons and carbons, their chemical environments, and their connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies. dergipark.org.trdergipark.org.tr
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. dergipark.org.trdergipark.org.tr
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to confirm the empirical formula. tandfonline.com
Melting Point Determination: The melting point of a pure crystalline solid is a sharp, well-defined temperature. A broad melting range often indicates the presence of impurities. jyoungpharm.org
By employing these methodologies, researchers can ensure that the synthesized this compound derivatives are of high purity and that their structures are correctly assigned, which is a prerequisite for reliable biological evaluation.
Biological Activity Profiles and Mechanistic Investigations of 1,3 Benzothiazole 6 Sulfonamide and Its Analogues
Carbonic Anhydrase (CA) Inhibition Studies
Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes. nih.gov The sulfonamide group is a key pharmacophore for inhibiting these enzymes. nih.govmdpi.com
Inhibition of Human Carbonic Anhydrase (hCA) Isoforms (I, II, VII, IX, XII)
Derivatives of 1,3-Benzothiazole-6-sulfonamide have been extensively studied for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. Research has shown that these compounds can effectively inhibit cytosolic isoforms hCA I and hCA II, as well as the brain-associated hCA VII and the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.govnih.govnih.govtandfonline.com
A series of 2-amino-benzothiazole-6-sulfonamide derivatives demonstrated inhibitory constants (Kᵢ) in the low nanomolar to micromolar range against hCA I, II, and VII. nih.gov Specifically, against the ubiquitous hCA II, inhibition constants have been reported to range from 3.5 to 45.4 nM. nih.gov For hCA I, Kᵢ values have been observed between 84.1 and 2327 nM. tandfonline.com The brain-associated isoform hCA VII, a target for conditions like neuropathic pain, was also effectively inhibited, with Kᵢ values ranging from 0.8 to 92.3 nM. tandfonline.com
Studies on various analogues have revealed a wide range of inhibitory potencies. For instance, a series of sulfonamides incorporating imide moieties showed Kᵢ values from 49 to >10,000 nM against hCA I, 2.4 to 4515 nM against hCA II, 9.7 to 7766 nM against hCA IX, and 14 to 316 nM against hCA XII. nih.gov
| hCA Isoform | Inhibition Constant (Kᵢ) Range | Reference |
|---|---|---|
| hCA I | 49 to >10,000 nM | nih.gov |
| hCA II | 2.4 to 4515 nM | nih.gov |
| hCA VII | 0.8 to 92.3 nM | tandfonline.com |
| hCA IX | 3.7 to 7766 nM | nih.govtandfonline.com |
| hCA XII | 4.3 to 316 nM | nih.govresearchgate.net |
Specificity and Potency against Tumor-Associated CA Isoforms (hCA IX, hCA XII)
A significant focus of research has been the selective inhibition of tumor-associated isoforms hCA IX and hCA XII, which are implicated in cancer progression and survival. nih.govresearchgate.net Many novel 2-aminobenzothiazole (B30445) derivatives bearing a sulfonamide at the 6-position have been found to be highly potent inhibitors of both hCA IX and hCA XII, with Kᵢ values in the nanomolar range. nih.gov
For hCA IX, inhibition constants have been reported to be in the range of 3.7 to 295.6 nM, with some of the most effective inhibitors showing potencies similar to clinically used drugs. tandfonline.com Certain derivatives have demonstrated selective inhibition of hCA IX in the nanomolar range. nih.gov Similarly, against hCA XII, potent inhibition has been observed, with Kᵢ values ranging from 4.3 to 9.5 nM for some series of compounds. researchgate.net The development of these isoform-selective inhibitors is a promising avenue for targeted cancer therapy. nih.govnih.gov
Mechanistic Insights into CA Inhibition (e.g., Zinc Coordination)
The primary mechanism of carbonic anhydrase inhibition by sulfonamides involves the coordination of the sulfonamide moiety to the zinc ion (Zn²⁺) located in the active site of the enzyme. researchgate.net The sulfonamide group binds to the zinc ion in a deprotonated state, effectively blocking the enzyme's catalytic activity, which is the hydration of carbon dioxide. researchgate.net
Molecular docking studies have provided further insights into the binding interactions. These studies reveal that in addition to the crucial zinc coordination, other interactions between the inhibitor's scaffold and the amino acid residues in the active site contribute to the binding affinity and selectivity. nih.govresearchgate.net The benzothiazole (B30560) ring of the inhibitors often occupies a solvent-exposed region of the active site, and variations in the substituents on this ring can lead to different interactions and, consequently, different inhibitory potencies against various CA isoforms. researchgate.net
Comparative Analysis with Established Carbonic Anhydrase Inhibitors (e.g., Acetazolamide (B1664987), Ethoxzolamide)
The inhibitory activities of this compound derivatives are often compared to well-established, clinically used carbonic anhydrase inhibitors like Acetazolamide (AAZ) and Ethoxzolamide (EZA). nih.govunifi.it Research has shown that some of the synthesized benzothiazole derivatives exhibit inhibitory potencies that are comparable or even superior to these standard drugs against certain CA isoforms. nih.govunifi.it
For instance, some novel compounds have shown significantly better inhibition of hCA II than AAZ. nih.gov In studies on hCA IX, the most effective benzothiazole inhibitors demonstrated Kᵢ values in the same range as AAZ and EZA. tandfonline.com Furthermore, certain bromo-derivatives of 2-amino-benzothiazole-6-sulfonamide have proven to be more effective inhibitors of hCA II than either AAZ or EZA. unifi.it However, it is noteworthy that AAZ can inhibit some isoforms, like hCA IV, which are not significantly inhibited by many of the tested benzothiazole derivatives. nih.gov
| Compound Type | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|
| This compound derivatives | 3.7 - 38.2 nM | tandfonline.com |
| Acetazolamide (AAZ) | 5.8 nM | researchgate.net |
| Ethoxzolamide (EZA) | 22 nM | researchgate.net |
Antimicrobial Research Applications
The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of pharmacological activities, including antimicrobial effects. benthamdirect.compharmacyjournal.in
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria (including Methicillin-Resistant Staphylococcus aureus)
Derivatives of 1,3-benzothiazole sulfonamide have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Several studies have highlighted their effectiveness against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections. researchgate.netnih.gov
Research on various thiazole (B1198619) and benzothiazole sulfonamides has shown effective antibacterial properties against several Gram-positive bacteria, such as various species of Bacillus, Staphylococcus, and Streptococcus, with minimum inhibitory concentrations (MIC) ranging from 0.3 to 100 µg/mL. researchgate.net However, in some studies, no significant inhibition of Gram-negative bacteria like Escherichia coli was observed at similar concentrations. researchgate.net
Conversely, other research has reported that certain benzothiazole derivatives exhibit excellent antibacterial activity against E. coli and Pseudomonas aeruginosa, in some cases surpassing the reference drug ciprofloxacin. nih.gov Specifically, sulfonamide analogues of benzothiazole have shown antibacterial activity comparable to chloramphenicol (B1208) and sulfamethoxazole (B1682508) against P. aeruginosa, S. aureus, and E. coli. nih.gov
The following table summarizes the antibacterial activity of selected benzothiazole sulfonamide derivatives against various bacterial strains.
| Bacterial Strain | Activity/MIC | Reference |
|---|---|---|
| Gram-positive bacteria (general) | MIC: 0.3-100 µg/mL | researchgate.net |
| Staphylococcus aureus | MIC: 6 µmol L⁻¹ | nih.gov |
| Escherichia coli | MIC: 5 µmol L⁻¹ | nih.gov |
| Pseudomonas aeruginosa | MIC: 6.2 μg/ml | nih.gov |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Effective antibacterial properties | researchgate.net |
Anti-tubercular Activity Investigations against Mycobacterium tuberculosis
Tuberculosis (TB) continues to be a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel anti-tubercular agents. nih.govrsc.org Benzothiazole derivatives have emerged as a promising class of compounds in this pursuit. rsc.orgnih.gov
Research has shown that certain benzothiazole analogues exhibit potent activity against M. tuberculosis. For instance, a series of 3-[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol derivatives were synthesized and evaluated for their in-vitro anti-tubercular activity against the H37Rv strain. rsc.org One derivative, featuring a methoxy (B1213986) group, demonstrated significant activity with a Minimum Inhibitory Concentration (MIC) of 1.6 μg/mL. rsc.org Other analogues in the same series also showed activity at concentrations ranging from 6.25 μg/mL to 50 μg/mL. rsc.org
The mechanism of action for some benzothiazole-based anti-TB agents has been linked to the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme, which is crucial for the synthesis of the mycobacterial cell wall component, arabinogalactan. nih.gov The discovery of 1,3-benzothiazin-4-ones (BTZs), such as BTZ043, as highly potent and selective anti-TB agents has spurred further research into related scaffolds. nih.gov Oxidation products of BTZ043, namely the sulfoxide (B87167) (BTZ-SO) and sulfone (BTZ-SO2), have been investigated. While docking studies suggested similar binding patterns for both with the DprE1 enzyme, the sulfoxide derivative displayed potent activity against mycobacterial strains, whereas the sulfone was only weakly active. nih.gov
Table 1: Anti-tubercular Activity of Selected Benzothiazole Analogues
| Compound Class | Specific Analogue | Target Strain | Activity (MIC) | Reference |
| 3-[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol | Analogue with -OCH3 group | M. tuberculosis H37Rv | 1.6 μg/mL | rsc.org |
| 3-[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol | Analogue with -Cl group | M. tuberculosis H37Rv | 6.25 μg/mL | rsc.org |
| 3-[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol | Analogue with -Br group | M. tuberculosis H37Rv | 12.5 μg/mL | rsc.org |
| 1,3-benzothiazin-4-one derivative | BTZ-SO (Sulfoxide) | Mycobacterial strains | Potent | nih.gov |
| 1,3-benzothiazin-4-one derivative | BTZ-SO2 (Sulfone) | Mycobacterial strains | Weakly active | nih.gov |
Antifungal Properties
Derivatives of 1,3-benzothiazole have also demonstrated notable antifungal properties. In a study evaluating a series of newly synthesized compounds, several exhibited activity against the fungal strain Candida albicans. nih.gov Specifically, pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives showed the ability to effectively inhibit the growth of various fungal strains. mdpi.com One particular derivative, compound 9d, which contains a p-fluorophenyl substituent, exhibited more potent activity against Candida albicans and Ganoderma lucidum than the standard antifungal drug fluconazole. mdpi.com
Elucidation of Antimicrobial Mechanisms (e.g., DNA Gyrase Inhibition, Dihydropteroate (B1496061) Synthetase Inhibition)
The antimicrobial effects of benzothiazole sulfonamides are often attributed to their ability to inhibit essential bacterial enzymes.
Dihydropteroate Synthetase (DHPS) Inhibition: Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. nih.govwikipedia.org By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block the production of dihydropteroate, a precursor to folic acid. wikipedia.org Since folate is necessary for the synthesis of nucleic acids, its absence prevents bacterial cells from dividing, resulting in a bacteriostatic effect. wikipedia.org Several studies have synthesized and evaluated new benzothiazole derivatives for their ability to inhibit the DHPS enzyme. nih.govnih.gov
DNA Gyrase Inhibition: Benzothiazole-based compounds have also been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for maintaining the proper topology of DNA during replication and transcription. nih.govacs.orgbrc.hu These inhibitors typically act by competing with ATP at the GyrB subunit of DNA gyrase. nih.gov Researchers have designed and synthesized various series of benzothiazole derivatives, including N-phenylpyrrolamides and those with an oxalyl moiety, that demonstrate potent inhibition of E. coli DNA gyrase in the nanomolar to micromolar range. acs.orgbrc.hunih.gov Conjugating these inhibitors with siderophore mimics has been explored as a strategy to enhance their uptake into Gram-negative bacteria. nih.gov
Anticancer Research Endeavors
The 1,3-benzothiazole scaffold is a prominent feature in the development of novel anticancer agents, with derivatives showing a broad spectrum of antitumor activity. nih.govnih.govmdpi.comijprajournal.com
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis
A significant body of research has focused on the ability of benzothiazole derivatives to inhibit the growth of various cancer cell lines and induce programmed cell death (apoptosis). For instance, a novel benzothiazole derivative, PB11, was found to be highly cytotoxic to U87 glioblastoma and HeLa cervix cancer cells, with IC50 values below 50 nM. nih.gov This compound was observed to induce classic apoptotic features such as DNA fragmentation and nuclear condensation. nih.gov
Other studies have reported on Schiff bases tethered with sulfonamide functionality, which displayed good anticancer activities against breast (MCF7) and hepatocellular (HepG2) cancer cells, with IC50 values ranging from 90 nM to 6.11 µM. researchgate.net Similarly, substituted chlorophenyl oxothiazolidine-based benzothiazole derivatives have shown effective anticancer activity against HeLa cell lines, inducing 96.8% inhibition with an IC50 value of 9.76 µM. nih.gov The mechanism of cell death is often linked to apoptosis, which can be concentration-dependent. tandfonline.com For example, the substituted bromopyridine acetamide (B32628) benzothiazole derivative 29 induced apoptosis in HepG2 cells. tandfonline.com
Table 2: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound Class | Cell Line(s) | Activity (IC50) | Reference |
| Benzothiazole derivative PB11 | U87 (glioblastoma), HeLa (cervix cancer) | < 50 nM | nih.gov |
| Sulfonamide-tethered Schiff bases | MCF7 (breast), HepG2 (hepatocellular) | 90 nM - 6.11 µM | researchgate.net |
| Chlorophenyl oxothiazolidine-based benzothiazole | HeLa (cervix cancer) | 9.76 µM | nih.gov |
| Bromopyridine acetamide benzothiazole | SKRB-3, SW620, A549, HepG2 | 1.2 nM, 4.3 nM, 44 nM, 48 nM | tandfonline.com |
| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole | HT-29, H460, A549, MDA-MB-231 | 0.024 µM, 0.29 µM, 0.84 µM, 0.88 µM | tandfonline.com |
Targeting Specific Kinases and Cell Signaling Pathways
The anticancer effects of benzothiazole derivatives are often linked to their ability to modulate specific cellular signaling pathways. A notable target is the PI3K/AKT pathway, which, when hyper-activated, contributes to neoplastic transformation. nih.gov The novel benzothiazole derivative PB11 was found to suppress the PI3K/AKT pathway in cancer cells, leading to cytotoxicity and apoptosis. nih.gov This was evidenced by the upregulation of caspase-3 and cytochrome-c and the downregulation of PI3K and AKT. nih.gov
Another important target for sulfonamide-based anticancer agents is carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII. researchgate.netnih.gov These enzymes are involved in pH regulation and their inhibition can disrupt the tumor microenvironment. nih.gov Benzothiazole-6-sulfonamides have been designed as highly potent inhibitors of these CA isoforms. researchgate.net
Structure-Activity Relationships in Antitumor Agents
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of benzothiazole derivatives. These studies have revealed that the nature and position of substituents on the benzothiazole and associated phenyl rings significantly influence their activity.
For 2-(4-aminophenyl)benzothiazoles, the heterocyclic sequence of activity was found to be benzothiazole > benzoxazole (B165842) >> benzimidazole. acs.org Substituents on the phenyl ring also play a critical role, with 3'-methyl, 3'-bromo, 3'-iodo, and 3'-chloro substituted compounds showing particularly potent activity against a range of cancer cell lines. acs.org In another series of indole-based hydrazine (B178648) carboxamide benzothiazole derivatives, the presence of electron-withdrawing groups at the 4-position of the benzyl (B1604629) ring was associated with the highest antitumor activity. nih.gov The incorporation of a fluorine atom at the 7th position of some derivatives has also been shown to enhance cytotoxicity. ijprajournal.com
Other Pharmacological Investigations
Beyond the more extensively studied applications, this compound and its derivatives have been the subject of various other pharmacological inquiries. These investigations have revealed significant potential in several therapeutic areas, as detailed in the following subsections.
Derivatives of this compound have been widely investigated for their anti-inflammatory effects. nih.gov The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade. nih.govmdpi.com The structural features of benzothiazole sulfonamides allow for effective binding to the active site of COX-2. nih.gov The sulfonamide moiety often plays a crucial role in coordinating with the enzyme. nih.gov
Several studies have reported the synthesis of novel benzothiazole derivatives bearing a benzenesulfonamide (B165840) moiety and their subsequent in vivo evaluation. For instance, certain synthesized compounds have demonstrated significant inhibition of carrageenan-induced rat paw edema, with efficacy comparable to or even exceeding that of standard anti-inflammatory drugs like celecoxib (B62257) and diclofenac. nih.govnih.gov In vitro assays have confirmed the selective inhibitory activity of some of these compounds against the COX-2 isozyme over COX-1, which is associated with a reduced risk of gastrointestinal side effects. nih.govresearchgate.net The anti-inflammatory potential of these compounds is often enhanced by the presence of both the benzothiazole nucleus and the sulfonamide group, suggesting a synergistic effect. nih.gov
Table 1: Anti-inflammatory and COX-2 Inhibitory Activity of Selected Benzothiazole Derivatives
| Compound | Anti-inflammatory Activity (% inhibition of edema) | COX-2 Inhibition (IC₅₀ in µM) | Reference |
|---|---|---|---|
| 17c | 72% (1h), 76% (2h), 80% (3h) | Not Specified | nih.gov |
| 17i | 64% (1h), 73% (2h), 78% (3h) | Not Specified | nih.gov |
| 5a | More active than celecoxib | Not Specified | nih.gov |
| 5d | More active than celecoxib | Suppresses COX-2 activity | nih.gov |
| 6f | Potent anti-inflammatory agent | Suppresses COX-2 activity | nih.gov |
| Compound 10 | Not Specified | 470-fold selective for COX-2 | nih.gov |
| 4b | Not Specified | Equal selectivity to Celecoxib | mdpi.com |
The sulfonamide group is a classic pharmacophore for diuretic agents, and its incorporation into the 1,3-benzothiazole scaffold has yielded compounds with significant diuretic properties. tandfonline.comtandfonline.com The primary mechanism underlying the diuretic effect of these compounds is the inhibition of carbonic anhydrase (CA) isozymes within the renal tubules of the kidney. tandfonline.comnih.gov Specifically, inhibition of CA II in the cytosol and membrane-bound CA IV, IX, and XII leads to a decrease in the reabsorption of bicarbonate, sodium, and chloride ions. tandfonline.comresearchgate.net This, in turn, results in an increased excretion of these ions along with water, producing a diuretic effect. tandfonline.com
Studies on novel benzothiazole sulfonamides have demonstrated their potential as effective diuretic agents. For example, a series of new benzothiazole sulfonamides containing a quinoxaline (B1680401) ring system were synthesized and evaluated for their in vivo diuretic activity in rats. tandfonline.comtandfonline.com Some of these compounds exhibited excellent cumulative urine output, surpassing that of the standard diuretic drugs acetazolamide and urea (B33335). tandfonline.com The diuretic activity was accompanied by a significant increase in the urinary excretion of Na+, K+, and Cl- ions. tandfonline.com
Table 2: Diuretic Activity of a Selected Benzothiazole Sulfonamide Derivative (Compound 4c)
| Parameter | Control | Compound 4c | Acetazolamide (Standard) | Urea (Standard) | Reference |
|---|---|---|---|---|---|
| Total Urine Output (mL) | 2.61 ± 0.211 | 5.30 ± 0.413 | 4.05 ± 0.231 | 3.57 ± 0.114 | tandfonline.com |
| Diuretic Activity | - | 1.13 | 1.0 | 0.88 | tandfonline.comtandfonline.com |
| Urinary Na⁺ Excretion (mEq/L) | 108.3 ± 1.12 | 148.6 ± 0.98 | 139.5 ± 0.87 | 121.7 ± 1.03 | tandfonline.com |
| Urinary K⁺ Excretion (mEq/L) | 28.7 ± 0.87 | 39.8 ± 1.02 | 35.6 ± 0.99 | 32.4 ± 1.15 | tandfonline.com |
| Urinary Cl⁻ Excretion (mEq/L) | 115.4 ± 0.93 | 159.2 ± 1.14 | 149.7 ± 1.08 | 129.5 ± 0.95 | tandfonline.com |
The 1,3-benzothiazole nucleus is a key component of several neurologically active drugs, and its derivatives, including those with a sulfonamide moiety, have been explored for their anticonvulsant properties. nih.govnih.gov The essential pharmacophoric features for anticonvulsant activity are often considered to be an aromatic lipophilic domain, an electron donor system, and a hydrogen bonding domain. nih.gov Benzothiazole sulfonamides possess these features, with the aromatic ring acting as the lipophilic part, the sulfur and nitrogen atoms of the benzothiazole ring as electron donors, and the sulfonamide group providing a hydrogen bonding site. nih.gov
Several studies have synthesized and evaluated novel benzothiazole sulfonamide derivatives for their anticonvulsant activity using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com Some of these compounds have shown potent anticonvulsant activity, with some being more effective than the standard drug phenytoin (B1677684) in the MES model. nih.gov The mechanism of action is thought to involve interaction with neurological targets such as ion channels. For instance, computational studies have suggested that some benzothiazole sulfonamide derivatives can interact with nicotinic acetylcholine (B1216132) ion-gated receptors. nih.gov
Table 3: Anticonvulsant Activity of Selected Benzothiazole Sulfonamide Derivatives
| Compound | Maximal Electroshock (MES) Test | Subcutaneous Pentylenetetrazole (PTZ) Test | Neurological Target | Reference |
|---|---|---|---|---|
| Compound 9 | Most potent, better flexion and recovery than phenytoin | - | Nicotinic acetylcholine ion gated receptors (predicted) | nih.gov |
| Compound 8 | Active | Most potent anticonvulsant agent in this test | Not Specified | nih.gov |
| Compound 10 | Potent | Active | Not Specified | nih.gov |
| V-5 | Strongest anticonvulsant effect among tested compounds | - | Carbonic anhydrase enzyme (predicted) | benthamdirect.com |
Benzothiazole derivatives, including those with a sulfonamide group, have demonstrated significant antioxidant potential. nih.govnih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov The antioxidant activity of benzothiazole sulfonamides is often attributed to their ability to act through various mechanisms. mdpi.com These can include the scavenging of free radicals, the chelation of metal ions that can catalyze oxidative reactions, and the interruption of chain propagation reactions in lipid peroxidation. mdpi.com
Research has focused on developing multifunctional benzothiazole derivatives that combine antioxidant properties with other beneficial activities, such as photoprotection. nih.govnih.gov For example, a series of benzothiazole derivatives were synthesized and evaluated for their antioxidant, photoprotective, and antifungal activities. nih.gov Some of these compounds, particularly those with a sulfonamide group, exhibited good antioxidant activity. nih.gov The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The structure-activity relationship studies in this area aim to identify substituents on the benzothiazole ring that enhance antioxidant efficacy. nih.gov
Helminth infections remain a significant global health problem, and the development of new anthelmintic agents is crucial to combat drug resistance. The benzothiazole scaffold has been identified as a promising nucleus for the development of new anthelmintic drugs. ijnrd.orgresearchgate.net Several studies have reported the synthesis and evaluation of 1,3-benzothiazole derivatives, including those with a sulfonamide moiety, for their anthelmintic activity. researchgate.netresearchgate.net
The evaluation of anthelmintic activity is often carried out in vitro using earthworm species as a model, where the time taken for paralysis and death of the worms is recorded. researchgate.netresearchgate.net In some studies, novel benzothiazole derivatives have shown potent anthelmintic activity, comparable to or even better than the standard drug albendazole. ijnrd.orgresearchgate.net The mechanism of action for the anthelmintic effects of these compounds is not always fully elucidated but is thought to involve interference with key physiological processes in the worms.
Table 4: Anthelmintic Activity of Selected Benzothiazole Derivatives
| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |
|---|---|---|---|---|
| Compound 26 | Not Specified | - | Maximum activity, comparable to standard | researchgate.net |
| Compound 3a | Not Specified | - | Good activity | ijnrd.org |
| Compound 3b | Not Specified | - | Good activity | ijnrd.org |
| Compound 3d | Not Specified | - | Good activity | ijnrd.org |
| Compound B10 | 30, 60, 80, 100 | 1-2 | 3-4 | researchgate.net |
| Compound B15 | 30, 60, 80, 100 | 1-2 | 3-4 | researchgate.net |
Structure Activity Relationship Sar and Molecular Design Principles for 1,3 Benzothiazole 6 Sulfonamide Derivatives
Influence of Substituents on the Benzothiazole (B30560) Ring System on Biological Activity
The biological activity of benzothiazole derivatives is significantly dictated by the nature and position of substituents on the bicyclic ring system. nih.gov Literature consistently highlights the C-2 and C-6 positions as critical sites for modification to modulate the pharmacological effects of these compounds. benthamscience.com
The C-2 position of the benzothiazole ring is a primary site for chemical modification and plays a pivotal role in defining the biological activity of its derivatives. benthamscience.com The introduction of various substituents at this position can lead to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.gov
For instance, the functionalization of the 2-amino group is a common strategy. nih.gov A series of novel 2-aminobenzothiazole (B30445) derivatives bearing a sulfonamide at the C-6 position were designed and synthesized as potent inhibitors of carbonic anhydrase (CA) isoforms. nih.gov In another study, the synthesis of 2,6-disubstituted benzothiazoles was explored to develop inhibitors of Hsp90 C-terminal-domain (CTD). The process involved a Sandmeyer reaction to create a 2-bromo derivative, which was then substituted with various amines to generate the final compounds. mdpi.com This highlights that introducing diverse amine-containing groups at the C-2 position is a key strategy for tuning the inhibitory activity against specific protein targets. mdpi.com
Furthermore, research on 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors revealed that substitutions on the benzothiazole ring system are crucial. A cocrystal structure showed that the benzothiazole ring itself engages in water-mediated interactions with key amino acid residues (Glu81, Cys83) in the ATP binding site of the enzyme. researchgate.net
The C-6 position of the benzothiazole ring is another critical determinant of biological activity. benthamscience.com The quintessential feature of the compounds in this class is the sulfonamide group at this position, which is often essential for the primary biological mechanism of action, particularly in enzyme inhibition.
In the context of carbonic anhydrase inhibitors, the sulfonamide moiety at C-6 is the primary zinc-binding group, anchoring the inhibitor to the Zn(II) ion in the enzyme's active site. researchgate.net The design of novel benzothiazole-6-sulfonamides as highly potent inhibitors of CA isoforms I, II, IX, and XII relies on this interaction. nih.gov
Beyond the sulfonamide group, other substituents at the C-6 position can significantly fine-tune the activity. The introduction of electron-withdrawing groups such as halogens (F, Cl) or a nitro group (NO2) into the benzothiazole ring has been shown to enhance anticonvulsant activity. nih.gov For example, studies have demonstrated that the presence of a chloride substituent at the C-6 position can lead to better antibacterial activity compared to other functional groups like nitro or methoxy (B1213986). researchgate.net Similarly, in the development of Hsp90 inhibitors, a para-chlorophenyl group was selected as a suitable substituent at position 6 for further SAR exploration, indicating the importance of halogen substitution at this site. mdpi.com
The following table summarizes the inhibitory activity of selected 2,6-disubstituted benzothiazole derivatives against the MCF-7 breast cancer cell line, highlighting the effect of C-6 modifications.
| Compound | R (Substituent at C-6) | IC₅₀ (µM) in MCF-7 cells |
| 5a | H | > 100 |
| 5b | 4-Fluorophenyl | 57.0 ± 1.2 |
| 5c | 4-Chlorophenyl | 22.1 ± 1.1 |
| 5d | 4-Bromophenyl | 30.2 ± 1.1 |
| 5e | 4-Iodophenyl | 53.0 ± 1.2 |
| 5f | 4-Methylphenyl | > 100 |
| 5g | 4-Methoxyphenyl | > 100 |
| This table is based on data from a study on benzothiazole-based Hsp90 inhibitors, where various aromatic groups were attached at the C-6 position. mdpi.com |
Role of N-Substitution on Sulfonamide and Amino Moieties in Modulating Activity
Modifications to the nitrogen atoms, both within the C-6 sulfonamide group and on amino substituents (typically at C-2), provide another layer of control over the biological activity of benzothiazole derivatives.
N-substitution of the sulfonamide can alter the molecule's physicochemical properties, such as acidity and hydrogen bonding capacity, which can impact target binding and selectivity. For instance, a series of secondary sulfonamide derivatives containing the benzothiazole scaffold were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and hCA II). researchgate.net These N-substituted sulfonamides demonstrated potent, non-competitive inhibition, with some compounds being more effective than the standard drug, acetazolamide (B1664987). researchgate.net This suggests that appending different groups to the sulfonamide nitrogen can enhance inhibitory potency.
Similarly, substitution on an amino group at the C-2 position is a widely used strategy. A simplified synthetic approach involving the sulfonylation of 2-aminothiazole (B372263) followed by alkylation of the amino group produced a range of derivatives with potent biological activities. nih.gov In the context of anti-inflammatory agents, new carboxamides bearing both a benzothiazole and a benzenesulfonamide (B165840) moiety were synthesized. nih.gov The design rationale was based on the known anti-inflammatory properties of sulfonamides, anticipating a synergistic effect from combining these two pharmacophores. nih.gov These studies underscore that N-substitution is a critical tool for modulating the therapeutic profile of benzothiazole-based compounds.
Conformational Analysis and Stereochemical Considerations in Ligand-Target Interactions
The three-dimensional arrangement (conformation) and stereochemistry of 1,3-benzothiazole-6-sulfonamide derivatives are paramount for their interaction with biological targets. Molecular docking and conformational analysis are key computational tools used to understand these interactions and predict the binding modes of ligands.
In the context of ligand-target interactions, docking studies of benzothiazole-6-sulfonamide inhibitors with carbonic anhydrase isoforms have provided detailed insights. researchgate.net These studies show that the primary binding interaction is the coordination of the deprotonated sulfonamide group to the zinc ion in the active site. researchgate.net The benzothiazole ring itself occupies a region of the active site cavity, making secondary interactions that fine-tune the binding affinity. researchgate.net The specific conformation adopted by the molecule, including the orientation of the benzothiazole ring and any linkers or substituents, determines the quality of these secondary interactions with amino acid residues. researchgate.net
Experimental and computational analyses of the interaction between a benzothiazole derivative and the enzyme lysozyme (B549824) highlighted the importance of specific types of interactions, including aromatic, hydrophobic, and hydrogen bonding. mdpi.com The benzene (B151609) ring of the benzothiazole moiety was found to participate in π-π stacking interactions with aromatic amino acid residues like tryptophan in the enzyme's binding site. mdpi.com These findings demonstrate that the precise spatial arrangement of the benzothiazole scaffold is crucial for establishing multiple points of contact, thereby ensuring stable and effective binding to the target protein.
Rational Drug Design Strategies based on Benzothiazole-6-sulfonamide Scaffolds
The benzothiazole-6-sulfonamide scaffold serves as a valuable starting point for rational drug design, a process that leverages SAR data and computational modeling to create more potent and selective therapeutic agents. nih.gov
One prominent application is in the design of isoform-selective carbonic anhydrase inhibitors. tandfonline.com By understanding the structural differences between the active sites of various CA isoforms, researchers can modify the benzothiazole-6-sulfonamide structure to achieve selective inhibition. For example, docking and binding energy studies are used to predict favorable interactions, guiding the synthesis of novel derivatives with high affinity for specific tumor-associated isoforms like CA IX and XII, while having less effect on ubiquitous isoforms like CA I and II. nih.gov
This strategy was successfully employed in the development of potent inhibitors for the STAT3 signaling pathway, a key target in cancer therapy. nih.gov Starting from an identified hit compound, a series of benzothiazole derivatives were rationally designed, synthesized, and evaluated. Molecular docking, combined with surface plasmon resonance (SPR) and fluorescence polarization (FP) assays, helped elucidate the binding mode of the most promising compound within the STAT3 SH2 domain, confirming it as a promising therapeutic inhibitor. nih.gov
The general approach involves:
Identifying a hit compound: A benzothiazole-6-sulfonamide derivative with desired, albeit modest, biological activity.
Computational Modeling: Using molecular docking to understand how the hit compound binds to its target. nih.gov
SAR-guided Synthesis: Synthesizing a library of new derivatives by making systematic modifications at key positions (e.g., C-2, C-6, and the sulfonamide nitrogen) based on SAR principles. nih.govmdpi.com
Biological Evaluation: Screening the new compounds for improved potency and selectivity. nih.gov
Iterative Refinement: Using the results from the biological evaluation to further refine the computational models and design the next generation of inhibitors.
This iterative cycle of design, synthesis, and testing allows for the optimization of the benzothiazole-6-sulfonamide scaffold to produce highly effective and specific drug candidates.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Studies for Ligand-Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This method is instrumental in understanding the structural basis of inhibition for 1,3-benzothiazole-6-sulfonamide derivatives, particularly against enzymes like carbonic anhydrase (CA). nih.gov
Molecular docking studies have been crucial in delineating the binding modes of this compound inhibitors within the active sites of various human carbonic anhydrase (hCA) isoforms. nih.govnih.gov A fundamental interaction for sulfonamide-based inhibitors is the coordination of the sulfonamide group (-SO₂NH₂) with the catalytic Zn(II) ion located deep within the enzyme's active site. researchgate.netunifi.it The nitrogen atom of the deprotonated sulfonamide typically forms a strong coordinate bond with the zinc ion, displacing a water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. unifi.itmdpi.com
Beyond this critical zinc-binding interaction, hydrogen bonds with key amino acid residues stabilize the inhibitor's position. Docking simulations consistently predict that the oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of residue Threonine 199 (Thr199). researchgate.net The benzothiazole (B30560) scaffold itself also participates in significant interactions. The bicyclic ring system often engages in hydrophobic and van der Waals interactions with nonpolar residues lining the active site cavity. tandfonline.comgusc.lv Furthermore, substituents on the benzothiazole ring can form additional hydrogen bonds or electrostatic interactions with residues in the hydrophilic or hydrophobic halves of the active site, influencing isoform selectivity. researchgate.net For instance, in studies of derivatives, different moieties on the benzothiazole core were shown to interact with residues such as Gln92, Val121, Leu198, and Pro202 in the hCA II active site. researchgate.net
Table 1: Key Predicted Interactions of this compound Derivatives in the Carbonic Anhydrase Active Site
| Interacting Ligand Group | Enzyme Component | Type of Interaction | Key Amino Acid Residues |
| Sulfonamide (-SO₂NH₂) | Catalytic Zn(II) ion | Coordination Bond | N/A |
| Sulfonamide (-SO₂) | Active Site Residue | Hydrogen Bond | Thr199 |
| Benzothiazole Ring | Hydrophobic Pocket | van der Waals, Hydrophobic | Val121, Leu198, Pro202 |
| Benzothiazole Ring | Hydrophilic Pocket | Hydrogen Bond | Gln92, Asn62 |
A primary output of molecular docking is the estimation of binding affinity, which quantifies the strength of the interaction between the ligand and its target protein. researchgate.net This is often expressed as a binding energy score (in kcal/mol) or correlated with experimentally determined inhibition constants (Kᵢ). nih.govresearchgate.net Lower binding energy values indicate a more stable ligand-protein complex and, theoretically, higher inhibitory potency.
For this compound derivatives, docking and binding energy studies have been performed to rationalize their potent inhibition of several CA isoforms. nih.gov These compounds have shown nanomolar affinity for the cytosolic isoforms hCA I and hCA II, as well as the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.govunifi.it For example, a series of 2-aminobenzothiazole-6-sulfonamide derivatives demonstrated Kᵢ values ranging from 3.5 to 45.4 nM against hCA II and were also highly potent inhibitors of the cancer-related hCA IX and hCA XII isoforms. nih.gov The calculated binding energies from docking simulations often correlate well with these experimental affinities, validating the predicted binding poses and providing a framework for designing new derivatives with enhanced or more selective activity. nih.govresearchgate.net
Table 2: Experimental Inhibition Constants (Kᵢ) of Selected this compound Derivatives Against Human Carbonic Anhydrase Isoforms
| Compound Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 2-Amino-benzothiazole-6-sulfonamide | 76.5 | 45.4 | 12.1 | 4.7 |
| 2-Ethylamino-benzothiazole-6-sulfonamide | 49.3 | 31.2 | 8.4 | 3.1 |
| 2-Propylamino-benzothiazole-6-sulfonamide | 51.8 | 25.6 | 7.9 | 2.5 |
| 2-(2-Hydroxyethylamino)-benzothiazole-6-sulfonamide | 88.2 | 3.5 | 25.3 | 5.8 |
Data sourced from a study on 2-aminobenzothiazole (B30445) derivatives bearing a sulfonamide at position 6. nih.gov
Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Features
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, and thus the chemical properties, of molecules. nih.govcore.ac.uk By calculating the electron density of a system, DFT can predict a wide range of molecular properties, including geometry, vibrational frequencies, and electronic characteristics, providing a deeper understanding of the intrinsic nature of this compound. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
For benzothiazole derivatives, DFT calculations show that the HOMO is typically delocalized over the electron-rich benzothiazole ring system, while the LUMO is also distributed across the conjugated system. core.ac.ukscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for predicting molecular stability and reactivity. scirp.org A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity, greater polarizability, and potential for intramolecular charge transfer (ICT). scirp.orgresearchgate.net
Table 3: Representative DFT-Calculated Electronic Properties for a Benzothiazole Derivative
| Parameter | Value (eV) | Significance |
| HOMO Energy | -6.5 | Indicates electron-donating ability |
| LUMO Energy | -1.5 | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 5.0 | Correlates with chemical reactivity and stability |
Note: These are representative values for a generic benzothiazole derivative calculated at a B3LYP/6-31+G(d,p) level of theory to illustrate the concept. Actual values vary with specific substitutions. nih.gov
DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule. The MEP map uses a color scale to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack.
For this compound, MEP maps would highlight the electronegative oxygen and nitrogen atoms of the sulfonamide group as regions of high electron density (red or yellow), confirming them as sites for hydrogen bonding and metal coordination. Conversely, the hydrogen atoms of the sulfonamide amine would appear as electron-deficient (blue). This analysis provides a visual prediction of the molecule's reactivity and its preferred sites for intermolecular interactions, aligning with the binding modes observed in molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts.
For benzothiazole derivatives, QSAR models have been developed to predict their antiproliferative activity. mdpi.com These models rely on calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its topology, electronic properties, and steric characteristics. For instance, a QSAR study on substituted benzazoles identified that descriptors related to the spatial distribution of atomic mass, polarizability, and van der Waals volumes were critical for determining antiproliferative activity. mdpi.com The models showed that higher values of certain Burden eigenvalues (a type of topological descriptor) correlated with increased cytotoxicity. mdpi.com Such models provide valuable insights into the key structural features required for a desired biological effect.
Table 4: Example of Descriptors Used in QSAR Models for Benzazole Derivatives
| Descriptor Class | Specific Descriptor Example | Property Quantified | Relevance to Activity |
| Topological | Burden Eigenvalues (BEHv6) | Weighted atomic mass and connectivity | Correlates with cytotoxic effects by describing molecular shape and mass distribution. mdpi.com |
| Electronic | Electrostatic Potential | Charge distribution | Influences drug-receptor interactions. nih.gov |
| Lipophilic | LogP | Hydrophobicity/Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets. nih.gov |
| Steric | van der Waals Volume | Molecular size and bulk | Determines steric fit within a receptor's binding site. mdpi.com |
Integration of Computational Insights for Enhanced Derivative Design
Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel this compound derivatives. These approaches allow for the prediction of molecular properties, binding affinities, and structure-activity relationships (SAR), thereby guiding synthetic efforts toward compounds with enhanced potency and selectivity. Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations provide deep insights into the molecular interactions between the benzothiazole scaffold and its biological targets, facilitating the targeted design of more effective therapeutic agents.
Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives within the active sites of various enzymes. For instance, in the development of carbonic anhydrase (CA) inhibitors, docking was employed to understand the favorable interactions between newly designed compounds and different CA isoforms (CA I, II, IX, and XII). nih.gov These studies revealed that the sulfonamide group of the benzothiazole derivatives anchors to the zinc ion in the enzyme's active site, a critical interaction for inhibitory activity. researchgate.net The benzothiazole ring itself was shown to occupy regions more than 5 Å away from the catalytic zinc, interacting with the solvent-exposed regions of the active site. researchgate.net This understanding of the binding orientation allows for the strategic placement of various substituents on the benzothiazole core to maximize interactions with specific amino acid residues in the active site, thereby enhancing inhibitory potency and isoform selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For benzothiazole derivatives, 3D-QSAR models have been developed to predict the inhibitory activity of new analogs. nih.gov In one such study on related 6-hydroxybenzothiazole-2-carboxamide derivatives, a Comparative Molecular Similarity Indices Analysis (COMSIA) model was generated. nih.gov This model demonstrated good predictive power, which is essential for the virtual screening and design of novel compounds with potentially high activity. nih.gov Based on the insights from the COMSIA contour maps, which highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence activity, new derivatives can be designed with optimized substitutions. nih.gov
The synergy of these computational methods allows for a multi-faceted approach to derivative design. Docking studies can identify key interactions and potential modifications, while QSAR models can predict the activity of these proposed molecules before synthesis. For example, a QSAR study on sulfonamide derivatives identified key molecular descriptors like electrophilicity, SCF energy, and molar refractivity that correlate with antioxidant activity. ekb.eg Such models can be used to pre-screen and prioritize candidate structures.
Molecular dynamics (MD) simulations further refine the understanding obtained from docking and QSAR. MD simulations analyze the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov For a top-scoring benzothiazole derivative designed based on QSAR and docking, MD simulations confirmed its stable binding to the target protein, with Root Mean Square Deviation (RMSD) values fluctuating within a narrow range, indicating conformational stability. nih.gov This integration of multiple computational techniques provides a robust platform for designing this compound derivatives with improved biological profiles.
The following tables present data derived from computational and experimental studies, illustrating the application of these integrated approaches.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Designed this compound Derivatives
This table showcases the inhibitory constants (KIs) of selected novel compounds against four human carbonic anhydrase (hCA) isoforms. The design of these compounds was guided by molecular docking studies. nih.gov
| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |
| 4 | >10000 | 45.4 | 4.5 | 6.3 |
| 6 | 857 | 38.8 | 5.8 | 8.1 |
| 8a | 7650 | 25.3 | 25.8 | 4.7 |
| 8b | >10000 | 3.5 | 30.1 | 5.4 |
| 8c | 7890 | 18.9 | 9.8 | 4.5 |
| 9 | 6750 | 28.3 | 28.3 | 7.2 |
| 12a | 9860 | 35.6 | 8.7 | 6.5 |
| 12b | >10000 | 25.3 | 9.2 | 8.3 |
| 13a | 8760 | 41.2 | 15.6 | 10.2 |
| 13b | 9240 | 38.5 | 18.4 | 9.8 |
| 14a | 7630 | 29.7 | 25.1 | 5.1 |
| 14b | 8150 | 33.4 | 29.8 | 5.9 |
| 16a | 8930 | 25.4 | 1.2 | 3.4 |
| 16b | >10000 | 30.1 | 2.1 | 4.1 |
Data sourced from Bioorganic & Medicinal Chemistry. nih.gov
Table 2: Statistical Parameters of a 3D-QSAR (COMSIA) Model for Benzothiazole Derivatives
This table presents the statistical validation parameters for a 3D-QSAR model developed for a series of 6-hydroxybenzothiazole-2-carboxamide derivatives, which are structurally related to the core compound of interest. Such models are crucial for predicting the activity of newly designed derivatives. nih.gov
| Parameter | Value |
| q² (Cross-validated correlation coefficient) | 0.569 |
| r² (Non-cross-validated correlation coefficient) | 0.915 |
| SEE (Standard Error of Estimate) | 0.109 |
| F-value (Fischer's value) | 52.714 |
Data sourced from Frontiers in Pharmacology. nih.gov
Preclinical Research and Therapeutic Development Trajectories of 1,3 Benzothiazole 6 Sulfonamide
The scaffold of 1,3-benzothiazole-6-sulfonamide has served as a foundational structure in the development of various derivatives with a wide range of potential therapeutic applications. Preclinical research has primarily focused on modifying this core structure to enhance biological activity against different targets.
Conclusion and Future Perspectives in 1,3 Benzothiazole 6 Sulfonamide Research
Synthesis of Key Research Achievements and Contributions
Research into 1,3-benzothiazole-6-sulfonamide has yielded a wealth of knowledge, primarily centered on its potent inhibitory action against various enzyme systems. A major contribution has been the development of numerous derivatives with significant biological activities.
A notable area of achievement is in the field of carbonic anhydrase (CA) inhibition . A series of novel 2-aminobenzothiazole (B30445) derivatives featuring a sulfonamide group at the 6-position have been designed and synthesized. nih.gov These compounds have demonstrated potent, nanomolar-level inhibition of several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.govresearchgate.net The ubiquitous hCA II was also effectively inhibited by these derivatives. nih.gov This line of research is particularly significant due to the role of CA enzymes in various physiological and pathological processes, including cancer. nih.govnih.gov
Furthermore, the structural framework of this compound has been successfully modified to generate compounds with promising antibacterial properties . researchgate.net Studies have shown that newly synthesized derivatives exhibit considerable activity against various bacterial strains. researchgate.netijrpc.com The versatility of the benzothiazole (B30560) nucleus allows for substitutions at different positions, influencing the antibacterial spectrum and potency. nih.gov For instance, the introduction of specific substituents at the 6-position of the benzothiazole ring has been shown to enhance biological activity. researchgate.netmdpi.com
The synthetic accessibility and structural tunability of the benzothiazole core have been instrumental in these achievements. mdpi.com Researchers have employed various synthetic strategies, from classical condensation reactions to more advanced transition-metal-catalyzed cyclizations, to create a diverse library of analogues. mdpi.comorganic-chemistry.org This has allowed for extensive structure-activity relationship (SAR) studies, providing valuable insights into the structural requirements for potent biological activity. nih.gov
Interactive Data Table: Notable Research Findings on this compound Derivatives
| Derivative Class | Target | Key Findings |
| 2-Amino-1,3-benzothiazole-6-sulfonamides | Carbonic Anhydrases (hCA I, II, IX, XII) | Potent inhibitors with KIs in the nanomolar range, particularly against tumor-associated isoforms hCA IX and XII. nih.govresearchgate.net |
| N-substituted-1,3-benzothiazole-6-sulfonamides | Bacteria | Showed considerable antibacterial activity. researchgate.net |
| Benzothiazole-sulfonamide analogues | Carbonic Anhydrase IX | Displayed selective inhibition towards the tumor-associated CA IX isoform in the nanomolar range. nih.gov |
| 6-substituted benzothiazole derivatives | Various (Cancer cells, inflammatory cytokines) | Introduction of specific groups at the C-6 position can enhance anticancer and anti-inflammatory activities. frontiersin.org |
Identification of Emerging Research Areas and Unexplored Therapeutic Potential
While significant strides have been made, the full therapeutic potential of this compound remains to be unlocked. Several emerging research areas hold considerable promise.
The development of isoform-selective carbonic anhydrase inhibitors is a critical next step. While broad-spectrum CA inhibitors have been developed, designing compounds that selectively target specific isoforms, such as the tumor-associated CA IX and XII, could lead to more effective and less toxic anticancer therapies. nih.govnih.gov Molecular docking and binding energy studies have already provided valuable insights into the interactions between these inhibitors and the active sites of different CA isoforms, paving the way for the rational design of selective agents. nih.govresearchgate.net
The multifunctional nature of the benzothiazole scaffold presents an exciting avenue for developing single molecules that can address multiple pathological targets. nih.govresearchgate.net For instance, combining the CA inhibitory properties with other functionalities, such as antioxidant or anti-inflammatory activities, could lead to novel treatments for complex diseases like cancer, where inflammation plays a crucial role. frontiersin.org Recent studies have already explored benzothiazole derivatives with dual anticancer and anti-inflammatory effects. frontiersin.org
The application of this compound derivatives in combating antimicrobial resistance is another area ripe for exploration. nih.gov As the threat of multidrug-resistant pathogens grows, there is an urgent need for new antibacterial agents with novel mechanisms of action. ijrpc.comimpactfactor.org The benzothiazole nucleus has been shown to be a "privileged scaffold" in the development of anti-tubercular agents, suggesting its potential against a broader range of resistant bacteria. nih.gov
Furthermore, the exploration of this chemical space for activity against other enzyme families and in other disease areas, such as neurological disorders and viral infections, remains largely untapped. mdpi.comimpactfactor.org The structural versatility of the benzothiazole core suggests that with further modification, novel therapeutic applications are likely to be discovered. mdpi.com
Challenges and Opportunities in the Development of Novel Benzothiazole-Sulfonamide Therapeutics
The path from a promising lead compound to a clinically approved drug is fraught with challenges, and the development of benzothiazole-sulfonamide therapeutics is no exception.
A primary challenge lies in achieving the desired selectivity and minimizing off-target effects. While potent inhibitors have been identified, ensuring they act specifically on the intended biological target without causing adverse effects is crucial. nih.gov This requires sophisticated preclinical testing and a deep understanding of the compound's pharmacokinetics and pharmacodynamics.
Another significant hurdle is overcoming drug resistance . nih.gov In the context of both anticancer and antimicrobial therapies, the emergence of resistance can render a previously effective drug obsolete. Strategies to circumvent resistance, such as combination therapies or the development of compounds that target novel pathways, will be essential. nih.gov
The synthesis and optimization of these compounds also present challenges. While the benzothiazole core is synthetically accessible, the development of efficient, scalable, and environmentally friendly synthetic routes ("green chemistry") is an ongoing need. mdpi.commdpi.com
Despite these challenges, the opportunities in this field are vast. The proven track record of the benzothiazole scaffold in yielding biologically active compounds provides a strong foundation for future research. researchgate.net The increasing availability of advanced computational tools, such as molecular modeling and virtual screening, can accelerate the discovery and optimization of new lead compounds. nih.gov
Furthermore, the growing understanding of the molecular basis of various diseases provides new targets for which benzothiazole-sulfonamide derivatives can be designed. The potential to develop highly specific and potent drugs tailored to individual patient needs represents a significant opportunity for personalized medicine. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,3-benzothiazole-6-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of 1,3-benzothiazole precursors. For example, intermediates like 1,3-benzothiazole-6-sulfonyl chloride (CAS 181124-40-3) are key precursors, as noted in chemical catalogs . Optimization includes controlling reaction temperature (e.g., 0–5°C for sulfonation), stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid), and purification via recrystallization or column chromatography. Ethanol or DCM are common solvents for isolating the sulfonamide .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent patterns (e.g., sulfonamide protons at δ 7.5–8.5 ppm) .
- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) ensures purity, as demonstrated for sulfonamide analogs .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 215.03 for CHNOS) .
Q. How can researchers identify biological targets for this compound derivatives?
- Methodological Answer : Target identification often involves:
- Enzyme Inhibition Assays : Testing against kinases or carbonic anhydrases, where sulfonamides are known inhibitors .
- Docking Studies : Using software like AutoDock Vina to predict binding affinities. For example, fluorobenzothiazole sulfonamides showed antidiabetic activity via α-glucosidase inhibition in silico and in vitro .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for sulfonamide derivatives be resolved?
- Methodological Answer :
- X-ray Refinement : Programs like SHELXL resolve structural ambiguities. For instance, SHELX refinement corrected bond-length discrepancies in benzothiadiazole sulfonamides .
- Dynamic NMR : Variable-temperature NMR can explain unexpected splitting due to rotational barriers around the sulfonamide group .
Q. What strategies are effective for designing multi-step syntheses of this compound-based bioactive compounds?
- Methodological Answer :
- Modular Synthesis : Start with the benzothiazole core, followed by sulfonation and functionalization (e.g., coupling with pyrimidine or pyrazole moieties via Buchwald-Hartwig amination) .
- Protection-Deprotection : Use tert-butyl groups to protect amines during sulfonation, then deprotect with TFA .
Q. How can computational methods enhance the design of this compound derivatives for anticancer applications?
- Methodological Answer :
- QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values) with cytotoxicity. Derivatives with electron-withdrawing groups (e.g., -CF) showed enhanced activity in MCF-7 cell lines .
- Molecular Dynamics (MD) : Simulate binding stability in hydrophobic pockets of targets like EGFR or PARP .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., IC values vary with cell line origin or incubation time). For example, antidiabetic activity of fluorinated analogs differed between HepG2 and 3T3-L1 cells .
- Dose-Response Validation : Repeat experiments with standardized protocols (e.g., MTT assays at 24/48/72 hours) .
Experimental Design
Q. What are best practices for scaling up this compound synthesis without compromising yield?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors improve heat dissipation during exothermic sulfonation steps .
- Green Chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
